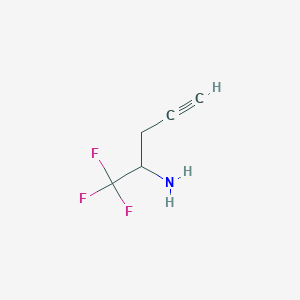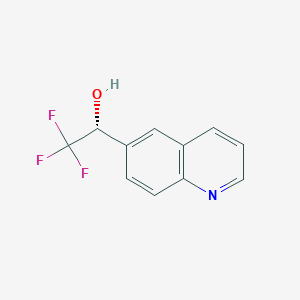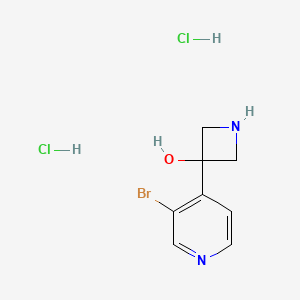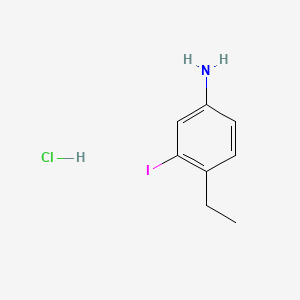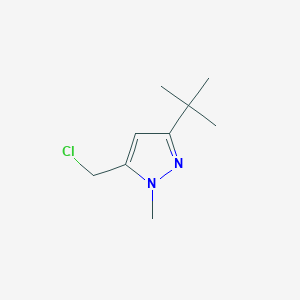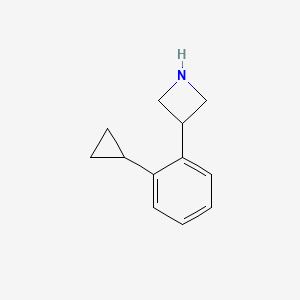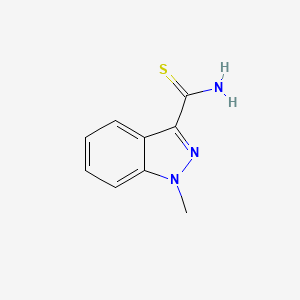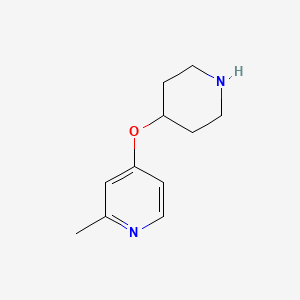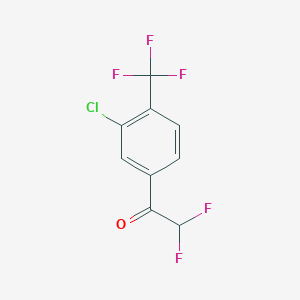
1-(3-Chloro-4-trifluoromethyl-phenyl)-2,2-difluoro-ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chloro-4-trifluoromethyl-phenyl)-2,2-difluoro-ethanone is an organic compound characterized by the presence of chloro, trifluoromethyl, and difluoro groups attached to a phenyl ring
Métodos De Preparación
The synthesis of 1-(3-Chloro-4-trifluoromethyl-phenyl)-2,2-difluoro-ethanone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4-trifluoromethyl-benzene and difluoroacetyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst and an inert atmosphere to prevent unwanted side reactions.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
Análisis De Reacciones Químicas
1-(3-Chloro-4-trifluoromethyl-phenyl)-2,2-difluoro-ethanone undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols, depending on the reagents and conditions used.
Common Reagents and Conditions: Typical reagents include strong bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products.
Aplicaciones Científicas De Investigación
1-(3-Chloro-4-trifluoromethyl-phenyl)-2,2-difluoro-ethanone has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceutical compounds, particularly those with potential analgesic and anti-inflammatory properties.
Biological Studies: The compound is employed in studies investigating the interactions of fluorinated compounds with biological systems, providing insights into their behavior and potential therapeutic uses.
Industrial Applications: In the chemical industry, this compound is used as an intermediate in the production of agrochemicals, polymers, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-(3-Chloro-4-trifluoromethyl-phenyl)-2,2-difluoro-ethanone involves its interaction with specific molecular targets:
Molecular Targets: The compound interacts with enzymes and receptors in biological systems, modulating their activity and leading to various physiological effects.
Pathways Involved: The pathways affected by this compound include those involved in pain perception, inflammation, and cellular signaling.
Comparación Con Compuestos Similares
1-(3-Chloro-4-trifluoromethyl-phenyl)-2,2-difluoro-ethanone can be compared with other similar compounds to highlight its uniqueness:
Propiedades
Fórmula molecular |
C9H4ClF5O |
|---|---|
Peso molecular |
258.57 g/mol |
Nombre IUPAC |
1-[3-chloro-4-(trifluoromethyl)phenyl]-2,2-difluoroethanone |
InChI |
InChI=1S/C9H4ClF5O/c10-6-3-4(7(16)8(11)12)1-2-5(6)9(13,14)15/h1-3,8H |
Clave InChI |
ZFGBFMYONJIEBW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C(=O)C(F)F)Cl)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


